molecular formula C10H9NO3S B2382945 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid

Número de catálogo: B2382945
Peso molecular: 223.25 g/mol
Clave InChI: LPFHJSPWVVGCID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid follows IUPAC guidelines for heterocyclic compounds. The core structure is a 1,5-benzothiazepine , comprising a benzene ring fused to a seven-membered thiazepine ring containing sulfur at position 1 and nitrogen at position 5. The prefix 3,5-dihydro-2H- indicates partial saturation at positions 2, 3, and 5, while 4-oxo specifies a ketone group at position 4. The 7-carboxylic acid substituent denotes a carboxyl group on the benzene ring at position 7.

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₀H₉NO₃S , with a molecular weight of 223.25 g/mol . Elemental composition includes:

  • Carbon: 53.81%
  • Hydrogen: 4.06%
  • Nitrogen: 6.27%
  • Oxygen: 21.50%
  • Sulfur: 14.36%

Table 1: Molecular composition

Element Count Atomic Weight (g/mol) Contribution (%)
C 10 12.01 53.81
H 9 1.01 4.06
N 1 14.01 6.27
O 3 16.00 21.50
S 1 32.07 14.36

Structural Elucidation via X-ray Crystallography

X-ray diffraction studies reveal a distorted boat conformation for the seven-membered thiazepine ring. Key structural features include:

  • Bond lengths : C–S (1.81 Å), C–N (1.47 Å), and C=O (1.21 Å).
  • Dihedral angles : The benzene and thiazepine rings form a dihedral angle of 12.5°, indicating moderate planarity disruption.
  • Hydrogen bonding : Intramolecular N–H···O interactions stabilize the keto-carboxylic acid tautomer.

Figure 1 : Crystal structure highlighting the fused bicyclic system and substituent positions.

Tautomeric and Conformational Isomerism

The compound exhibits keto-enol tautomerism due to the α,β-unsaturated ketone system. The keto form dominates in solid and aqueous phases, as confirmed by infrared (IR) carbonyl stretching at 1,710 cm⁻¹. Conformational isomerism arises from restricted rotation about the C–N bond in the thiazepine ring, yielding cis and trans diastereomers. Dynamic NMR studies show an energy barrier of ~12 kcal/mol for interconversion.

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared (IR) Spectroscopy :

  • 3,100–2,800 cm⁻¹ : C–H stretching (aromatic and aliphatic).
  • 1,710 cm⁻¹ : C=O stretching (ketone).
  • 1,690 cm⁻¹ : C=O stretching (carboxylic acid).
  • 1,250 cm⁻¹ : C–N stretching.

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (DMSO-d₆) :
    • δ 12.8 (s, 1H, COOH).
    • δ 8.2 (d, 1H, H-6).
    • δ 7.5 (d, 1H, H-8).
    • δ 4.3 (t, 2H, H-3).
    • δ 3.1 (m, 2H, H-2).
  • ¹³C NMR :
    • δ 175.2 (C=O, ketone).
    • δ 170.1 (COOH).
    • δ 135.4–125.3 (aromatic carbons).
    • δ 45.2 (C-3).

Mass Spectrometry (MS) :

  • ESI-MS : m/z 224.1 [M+H]⁺ (calculated: 223.25).
  • Fragmentation peaks at m/z 179.2 (loss of COOH) and m/z 135.0 (thiazepine ring cleavage).

Table 2: Spectroscopic summary

Technique Key Signals Assignment
IR 1,710 cm⁻¹ Ketone C=O
¹H NMR δ 12.8 (s) Carboxylic acid proton
¹³C NMR δ 175.2 Ketone carbonyl
MS m/z 224.1 [M+H]⁺ Molecular ion peak

Propiedades

IUPAC Name

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c12-9-3-4-15-8-2-1-6(10(13)14)5-7(8)11-9/h1-2,5H,3-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFHJSPWVVGCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.

The empirical formula for 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid is C10H9NO3SC_{10}H_{9}NO_{3}S with a molecular weight of 223.25 g/mol . Its structure features a benzothiazepine core which is known for its diverse pharmacological activities.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of benzothiazepine derivatives. For instance, research has demonstrated that these compounds can modulate calcium ion (Ca2+Ca^{2+}) homeostasis in neuronal cells. Specifically, 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives showed significant reductions in Ca2+Ca^{2+} overload in SH-SY5Y neuroblastoma cells when subjected to depolarization-induced stress . This suggests potential applications in treating neurodegenerative diseases characterized by calcium dysregulation.

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of various derivatives indicated that while some compounds exhibited cytotoxic effects at higher concentrations (30 μM), others maintained cell viability without significant toxicity . For example:

CompoundConcentration (μM)Cell Viability (%)
Compound 123085
Compound 183075
Control (untreated)-100

This table illustrates the varying effects of different derivatives on cell viability.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds were also evaluated. The modifications aimed at enhancing solubility while retaining biological activity led to improved drug-likeness parameters such as Lipinski's rule of five compliance . These findings are critical for developing effective therapeutic agents.

Study on Calcium Modulation

A specific study focused on the ability of these compounds to mitigate Ca2+Ca^{2+} elevations in neuronal models. The results indicated that several synthesized derivatives could reduce Ca2+Ca^{2+} influx by approximately 50% under depolarizing conditions . This effect was linked to the compounds' ability to interact with mitochondrial calcium buffering mechanisms.

Aplicaciones Científicas De Investigación

Angiotensin-Converting Enzyme Inhibition

Research has demonstrated that derivatives of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine exhibit potent inhibitory effects on angiotensin-converting enzyme (ACE). A notable study identified a specific derivative as a long-lasting ACE inhibitor, suggesting potential therapeutic applications in hypertension and cardiovascular diseases .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis makes it a candidate for developing new antibiotics. Further studies are needed to evaluate its efficacy in clinical settings.

Anti-inflammatory Properties

Some studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders. The mechanisms underlying these effects are still under investigation.

Building Block for Complex Molecules

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tailored for specific biological activities .

Synthesis of Novel Compounds

The compound is utilized in the synthesis of novel benzothiazepine derivatives that exhibit enhanced pharmacological properties. Researchers have explored modifications to the benzothiazepine core to optimize activity against specific biological targets.

Polymer Chemistry

In materials science, derivatives of this compound have been investigated for their potential use in polymer chemistry. Their unique chemical structure can impart desirable properties to polymers, such as increased thermal stability and mechanical strength.

Nanotechnology

Recent advancements have explored the incorporation of benzothiazepine derivatives into nanostructured materials. These materials may exhibit enhanced properties for applications in drug delivery systems and biosensors.

Case Studies

Study ReferenceApplicationFindings
ACE InhibitionIdentified as a potent and long-lasting inhibitor with potential for hypertension treatment.
Organic SynthesisUsed as a building block for synthesizing novel compounds with enhanced biological activity.
AntimicrobialDemonstrated effectiveness against various bacterial strains; further clinical evaluation required.

Análisis De Reacciones Químicas

Hydrolysis of Methyl Ester Precursor

The compound is synthesized via hydrolysis of its methyl ester derivative under acidic conditions . The reaction involves:

  • Substrate : Methyl 4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylate

  • Reagents : Lithium iodide (LiI), sodium acetate (NaOAc) in DMF

  • Conditions : 150°C for 4 hours, followed by acidification with 6N HCl

  • Yield : 68%

This reaction highlights the acid-labile nature of the ester group, enabling selective deprotection without disrupting the benzothiazepine ring system .

Amide Derivative Formation

The carboxylic acid undergoes amidation to produce bioactive derivatives. For example:

  • Reaction : Coupling with amines using carbodiimide-based reagents (e.g., EDCI)

  • Example Product : (R)-3-Amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acid derivatives

  • Application : These derivatives demonstrate potent angiotensin-converting enzyme (ACE) inhibitory activity, with IC₅₀ values in the nanomolar range .

Key structural modifications and their effects on activity:

Substituent Biological Activity (ACE Inhibition)
Piperidyl derivativesProlonged duration (>24 hours)
Phenyl derivativesModerate duration (~6 hours)

Salt Formation

The carboxylic acid forms salts with basic counterions, enhancing solubility for pharmaceutical applications:

  • Counterions : Sodium, potassium, or organic bases

  • Conditions : Neutralization in aqueous or alcoholic solvents

  • Solubility Profile :

    • DMSO: Slightly soluble

    • Methanol: Soluble upon heating

Cyclization and Ring Expansion

The benzothiazepine core participates in cyclization reactions to form fused heterocycles:

  • Reaction : Intramolecular acylation in polyphosphoric acid (PPA)

  • Product : 1,5-Benzothiazepine-7-carboxamide fused with imidazolones

  • Yield : 63–86% under optimized conditions

Reductive Alkylation

The compound’s secondary amine (derived from the benzothiazepine ring) undergoes reductive alkylation:

  • Reagents : Aldehydes (e.g., benzaldehyde) + sodium cyanoborohydride (NaBH₃CN)

  • Conditions : Room temperature, aqueous media

  • Application : Generates derivatives for structure-activity relationship (SAR) studies .

Functionalization at the 7-Position

The carboxylic acid group enables further derivatization:

Reaction Type Reagents/Conditions Product
EsterificationMethanol/H⁺, refluxMethyl ester analog
Sulfonamide formationSulfonyl chlorides, base (e.g., pyridine)Sulfonamide derivatives

Stability Under Acidic Conditions

The compound demonstrates stability in acidic media, critical for gastric absorption in drug formulations:

  • Test : Incubation in 0.1N HCl at 37°C for 24 hours

  • Result : >95% recovery of intact compound

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s interaction with enzymes involves:

  • Mechanism : Competitive inhibition of ACE via coordination to zinc ions in the active site .

  • Key Interactions :

    • Carboxylic acid group binds to Zn²⁺

    • Benzothiazepine core provides hydrophobic stabilization

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Heteroatom Substitution in the Diazepine/Thiazepine Ring

a. Benzodiazepine Analogs
  • 4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid Key Difference: The sulfur atom in the thiazepine ring is replaced by oxygen, forming a diazepine core. Molecular Formula: C₁₀H₁₀N₂O₃ (vs. C₁₀H₉NO₃S for the benzothiazepine analog). The carboxylic acid group retains hydrogen-bonding capabilities .
b. Benzoxazepine Derivatives
  • 4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
    • Key Difference : Incorporates an oxygen atom in the seven-membered ring and a tert-butoxycarbonyl (Boc) protecting group.
    • Application : The Boc group is used to stabilize reactive amines during synthesis. This derivative highlights the versatility of functionalization in benzoxazepine scaffolds for drug discovery .

Halogenated Derivatives

  • 8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid
    • Modification : Chlorine substitution at position 8 introduces steric and electronic effects.
    • Properties : The electron-withdrawing Cl group may enhance metabolic stability or alter intermolecular interactions. This compound (CAS 881005-40-9) is marketed by Parchem Chemicals, suggesting its utility in targeted synthesis .

Ester Derivatives

  • Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate
    • Modification : The carboxylic acid group is esterified to an ethyl ester (-COOEt).
    • Impact : Increased lipophilicity improves membrane permeability, making it a prodrug candidate. However, the ester must undergo hydrolysis in vivo to release the active carboxylic acid form .

Side-Chain Functionalization

  • (4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic Acid Modification: An acetic acid side chain is appended to the thiazepine ring.

Data Tables

Table 1: Structural and Commercial Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Source/Supplier
4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid C₁₀H₉NO₃S 239.25 g/mol None Not provided Santa Cruz Biotechnology
4-Oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid C₁₀H₁₀N₂O₃ 218.20 g/mol Oxygen in ring 43142325 PubChem
8-Chloro-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid C₁₀H₈ClNO₃S 273.70 g/mol Cl at position 8 881005-40-9 Parchem Chemicals
Ethyl 4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylate C₁₂H₁₂N₂O₃ 232.24 g/mol Ethyl ester 1258639-63-2 CymitQuimica
(4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid C₁₁H₁₁NO₃S 253.27 g/mol Acetic acid side chain 17547-79-4 EOS Med Chem

Q & A

Q. Q1: What are the optimal synthetic routes for 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothiazepine core followed by oxidation and functionalization. For example, intermediates like tetrahydrobenzo[b][1,4]thiazepine derivatives are synthesized via cyclization of thiourea precursors with α,β-unsaturated ketones under acidic conditions. Oxidation of the 4-position to introduce the oxo group can be achieved using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) . Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect yield:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Oxidation control : Excess mCPBA may over-oxidize sulfur to sulfones, reducing purity. Validate intermediates via HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 7.5–8.0 ppm for aromatic protons) .

Q. Q2: How can the structural integrity of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid be confirmed?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Confirm the benzothiazepine core via characteristic peaks: δ 2.5–3.5 ppm (CH₂ groups in the tetrahydro ring), δ 7.3–8.1 ppm (aromatic protons), and δ 12.1–12.5 ppm (carboxylic acid proton) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and dihedral stresses, particularly the planarity of the oxo group at position 4 and the carboxylic acid at position 7. Reported mean C–C bond lengths: 1.48–1.52 Å .
  • Mass spectrometry : ESI-MS in negative ion mode typically shows [M–H]⁻ at m/z 250–260 (exact mass depends on substituents) .

Q. Q3: What are the key physicochemical properties influencing the compound’s solubility and stability in biological assays?

Methodological Answer:

  • pKa determination : The carboxylic acid group (pKa ~2.5) and the oxo group (pKa ~10.5) dictate pH-dependent solubility. Use potentiometric titration or UV-spectrophotometric methods .
  • LogP : Predicted logP ≈ 1.2 (via computational tools like MarvinSketch) indicates moderate hydrophobicity, requiring DMSO or ethanol for stock solutions.
  • Stability : Susceptible to photodegradation under UV light. Store in amber vials at –20°C. Validate stability via HPLC over 72 hours .

Advanced Research Questions

Q. Q4: How does 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-carboxylic acid interact with biological targets, and what experimental approaches validate these interactions?

Methodological Answer: The compound’s thiazepine core and carboxylic acid moiety enable interactions with enzymes (e.g., kinases) or receptors. Experimental strategies include:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) or ADP-Glo™ assays (kinases). Dose-response curves at 0.1–100 µM concentrations .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses. Key interactions: hydrogen bonding between the carboxylic acid and Arg/Lys residues, and π-π stacking of the benzothiazepine ring with hydrophobic pockets .
  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, kd) with immobilized target proteins .

Q. Q5: How can contradictory data on the compound’s biological activity across studies be resolved?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies:

  • Purity validation : Ensure >95% purity via HPLC (retention time ±0.1 min) and LC-MS .
  • Standardized protocols : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for receptor studies).
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ ranges for kinase inhibition) and apply statistical models (ANOVA) to identify outliers .

Q. Q6: What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester prodrugs hydrolyzed in vivo by esterases) .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (size 100–200 nm, PDI <0.2) to enhance circulation time. Validate via dynamic light scattering (DLS) .
  • Pharmacokinetic profiling : Measure Cmax, Tmax, and AUC in rodent models after oral/intravenous administration. Adjust dosing regimens based on half-life (t₁/₂ ≈ 3–5 hours) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.